Cirramycin A1
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Overview
Description
Cirramycin A1 is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and oxan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cirramycin A1 involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its functional groups can mimic natural substrates, providing insights into biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Cirramycin A1 involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cirramycin A1
- 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
25339-90-6 |
---|---|
Molecular Formula |
C31H51NO10 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[(14E)-9-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO10/c1-9-23-18(4)29-31(6,42-29)12-10-21(34)16(2)14-20(11-13-33)28(17(3)22(35)15-24(36)40-23)41-30-27(38)25(32(7)8)26(37)19(5)39-30/h10,12-13,16-20,22-23,25-30,35,37-38H,9,11,14-15H2,1-8H3/b12-10+ |
InChI Key |
PYLRKBRNWXMGSG-ZRDIBKRKSA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C |
Synonyms |
cirramycin A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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